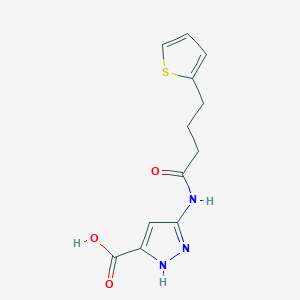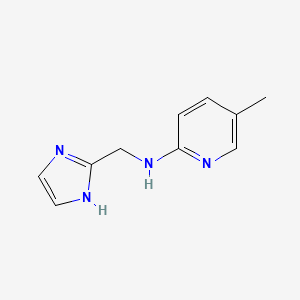![molecular formula C12H14N4O4S B7594989 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid, also known as TESA, is a chemical compound that is widely used in scientific research. It is a sulfonamide-based drug that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid is not fully understood, but it is thought to involve inhibition of the activity of certain enzymes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, this compound has been found to inhibit the activity of the enzyme aldose reductase, which is involved in the metabolism of glucose.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, this compound has been found to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential therapeutic applications in conditions such as arthritis and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying enzyme kinetics and regulation. Additionally, this compound has been found to exhibit a range of biological effects, making it useful for studying various biological processes.
One limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid. One area of interest is the development of this compound-based drugs for the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in conditions such as arthritis and neurodegenerative diseases. Finally, there is potential for this compound to be used as a tool for studying enzyme kinetics and regulation in a variety of biological systems.
Métodos De Síntesis
The synthesis of 2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid involves the reaction of 2-bromo-4-nitrophenylacetic acid with 2-(1H-1,2,4-triazol-5-yl)ethylamine in the presence of a base. The resulting intermediate is then treated with sulfamic acid to yield the final product.
Aplicaciones Científicas De Investigación
2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit antifungal, antibacterial, and antiviral activity, making it a valuable tool for studying infectious diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, making it useful for studying enzyme kinetics and regulation.
Propiedades
IUPAC Name |
2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-12(18)7-9-1-3-10(4-2-9)21(19,20)15-6-5-11-13-8-14-16-11/h1-4,8,15H,5-7H2,(H,17,18)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUMDJNKZNVPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)NCCC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)


![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)

![N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)